molecular formula C26H44O4 B1677079 Obeticholic acid CAS No. 459789-99-2

Obeticholic acid

Cat. No.: B1677079
CAS No.: 459789-99-2
M. Wt: 420.6 g/mol
InChI Key: ZXERDUOLZKYMJM-AMGBFIHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Obeticholic acid is a semi-synthetic bile acid analogue with the chemical structure 6α-ethyl-chenodeoxycholic acid. It is primarily used as a medication to treat primary biliary cholangitis, a chronic liver disease. This compound acts as an agonist for the farnesoid X receptor, which plays a crucial role in bile acid homeostasis .

Mechanism of Action

Target of Action

Obeticholic acid (OCA) is a semisynthetic bile acid derivative that primarily targets the Farnesoid X Receptor (FXR) . FXR is a nuclear receptor highly expressed in the liver and small intestine . It plays a crucial role in regulating bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .

Mode of Action

OCA acts as an agonist for FXR, meaning it binds to this receptor and activates it . This activation triggers cellular pathways leading to a reduction in the synthesis and hepatic uptake of bile acids, and an increase in their efflux from the liver .

Biochemical Pathways

The activation of FXR by OCA influences several biochemical pathways. It regulates bile acid homeostasis, which is crucial for digestion and absorption of dietary fats . It also modulates inflammatory and fibrotic pathways, thereby exerting anti-inflammatory and antifibrotic effects . Furthermore, OCA can induce smooth muscle cell death and downregulate interleukin (IL)‐1β‐induced inducible nitric oxide synthase and cyclooxy‐genase‐2 expression .

Result of Action

The activation of FXR by OCA leads to several molecular and cellular effects. It has been shown to improve clinical outcomes in patients with non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC) . This improvement is noted in both improved histological examination and reduced need for transplantation . Moreover, OCA has been found to exhibit anti-tumor effects on liver cancer through the CXCL16/CXCR6 pathway .

Action Environment

The efficacy and stability of OCA can be influenced by various environmental factors, particularly the gut microbiota . The gut microbiota plays a critical role in modulating bile acid metabolism, which in turn affects the therapeutic effects of OCA on non-alcoholic fatty liver disease (NAFLD) . Therefore, alterations in the gut microbiota composition could potentially affect the action of OCA.

Biochemical Analysis

Biochemical Properties

Obeticholic acid acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and small intestine . The FXR regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis . This compound interacts with FXR with a higher potency than bile acid .

Cellular Effects

This compound influences cell function by regulating bile acid, cholesterol, and glucose metabolism, as well as inflammation and apoptosis . It can improve clinical outcomes in patients with non-alcoholic steatohepatitis (NASH) and primary biliary cirrhosis (PBC), affecting various cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level by acting as an agonist for the farnesoid X receptor (FXR) . This interaction leads to the suppression of de novo synthesis of bile acids from cholesterol and increases the transport of bile acids out of the hepatocytes .

Dosage Effects in Animal Models

In animal models, this compound has shown to reduce insulin resistance and hepatic steatosis

Metabolic Pathways

This compound is involved in the metabolic pathway of bile acid regulation . It is metabolized in the liver, where it is conjugated with glycine or taurine, followed by secretion into bile .

Transport and Distribution

After being metabolized in the liver, this compound is secreted into bile. The conjugates are then absorbed in the small intestine and re-enter the liver via enterohepatic circulation .

Subcellular Localization

Given its role as an FXR agonist, it is likely to be found in the nucleus where it can interact with the farnesoid X receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of obeticholic acid involves direct alkylation at the C-6 position of chenodeoxycholic acid. This process includes the use of an alkylating agent to introduce an ethyl group at the specified position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield, reduced cost, and improved safety profiles. The process involves multiple steps, including purification and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Obeticholic acid undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Obeticholic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

    Ursodeoxycholic acid: Another bile acid used to treat primary biliary cholangitis.

    Chenodeoxycholic acid: A natural bile acid that serves as a precursor to obeticholic acid.

Uniqueness: this compound is unique due to its higher potency as a farnesoid X receptor agonist compared to other bile acids. This makes it more effective in regulating bile acid metabolism and treating liver diseases .

Properties

Key on ui mechanism of action

Primary biliary cirrhosis is an autoimmune process by which the bile ducts and liver are damaged progressively, leading to fibrosis and cirrhosis. Bile acids increase the risk of damage and fibrosis to the damaged bile ducts. Obeticholic acid is a potent agonist of the farnesoid X receptor, which serves to regulate the hepatic metabolism of bile and cholesterol. This drug acts by binding to the farnesoid X receptor (FXR), found in the nucleus of liver and intestinal cells, which in turn increases liver bile flow, suppressing its production and decreasing hepatocyte exposure to excess levels of bile with cholestasis. Cholestasis is a process that normally causes inflammation and cirrhosis of the liver.

CAS No.

459789-99-2

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,6R,7R,10S,13R,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19?,20?,21+,23?,24-,25-,26-/m1/s1

InChI Key

ZXERDUOLZKYMJM-AMGBFIHRSA-N

SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3[C@@H]1O)[C@H](C)CCC(=O)O)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Appearance

White to off-white solid powder

boiling_point

562.9±25

melting_point

108-110

Key on ui other cas no.

459789-99-2

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-ECDCA
6-ethyl chenodeoxycholic acid
6-ethyl-3,7-dihydroxycholan-24-oic acid
6-ethylchenodeoxycholic acid
6alpha-ethyl-3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid
6alpha-ethyl-chenodeoxycholic acid
6ECDCA
cholan-24-oic acid, 6-ethyl-3,7-dihydroxy-, (3alpha,5beta,6alpha,7alpha)-
DSP-1747
DSP1747
INT 747
INT-747
INT747
obeticholic acid
Ocaliva

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obeticholic acid
Reactant of Route 2
Obeticholic acid
Reactant of Route 3
Obeticholic acid
Reactant of Route 4
Obeticholic acid
Reactant of Route 5
Obeticholic acid
Reactant of Route 6
Obeticholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.